molecular formula C7H13ClO B13252389 3-Chloro-2,4,5-trimethyloxolane

3-Chloro-2,4,5-trimethyloxolane

Cat. No.: B13252389
M. Wt: 148.63 g/mol
InChI Key: IXIMASJNWQSGSC-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5-trimethyloxolane is an organic compound with the molecular formula C7H13ClO It is a chlorinated derivative of oxolane, characterized by the presence of three methyl groups and one chlorine atom attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,4,5-trimethyloxolane typically involves the chlorination of 2,4,5-trimethyloxolane. One common method is the reaction of 2,4,5-trimethyloxolane with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2,4,5-Trimethyloxolane+SOCl2This compound+SO2+HCl\text{2,4,5-Trimethyloxolane} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2,4,5-Trimethyloxolane+SOCl2​→this compound+SO2​+HCl

This method is efficient and yields a high purity product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4,5-trimethyloxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the removal of the chlorine atom, forming 2,4,5-trimethyloxolane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Hydroxyl-substituted oxolane: Formed by substitution with hydroxide ions.

    Oxidized derivatives: Formed by oxidation reactions.

    2,4,5-Trimethyloxolane: Formed by reduction reactions.

Scientific Research Applications

3-Chloro-2,4,5-trimethyloxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2,4,5-trimethyloxolane involves its interaction with specific molecular targets. The chlorine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2,4-dimethyloxolane
  • 3-Chloro-2,5-dimethyloxolane
  • 2,4,5-Trimethyloxolane

Uniqueness

3-Chloro-2,4,5-trimethyloxolane is unique due to the specific arrangement of its methyl groups and the presence of a chlorine atom. This structural configuration imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

3-chloro-2,4,5-trimethyloxolane

InChI

InChI=1S/C7H13ClO/c1-4-5(2)9-6(3)7(4)8/h4-7H,1-3H3

InChI Key

IXIMASJNWQSGSC-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(C1Cl)C)C

Origin of Product

United States

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